N-(4-methoxybenzyl)-2-(7-methyl-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a methoxyphenyl group and a benzoxazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-methoxybenzylamine with 2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide
- 4-methoxybenzylamine derivatives
- Benzoxazinone analogs
Uniqueness
N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-2H-1,4-benzoxazin-4-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H20N2O4 |
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Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(7-methyl-3-oxo-1,4-benzoxazin-4-yl)acetamide |
InChI |
InChI=1S/C19H20N2O4/c1-13-3-8-16-17(9-13)25-12-19(23)21(16)11-18(22)20-10-14-4-6-15(24-2)7-5-14/h3-9H,10-12H2,1-2H3,(H,20,22) |
InChI Key |
LBJZSIXXKJMZMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)CO2)CC(=O)NCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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